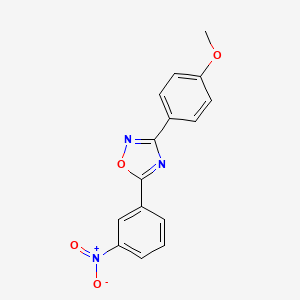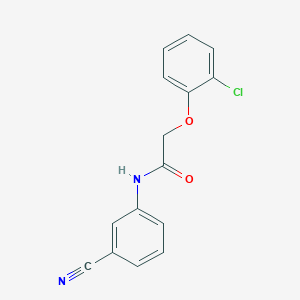
2,4-dimethyl-N-(5,6,7,8-tetrahydro-1-naphthalenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds, such as aromatic polyamides derived from diamine; N-(3,5-diaminophenyl)-4-(naphthalen-7-yloxy)benzamide, involves starting materials like 2-naphthol and 4-fluoro benzonitrile. Novel aromatic polyamides have been synthesized using the direct Yamazaki’s phosphorylative polycondensation method, showcasing the chemical versatility and synthetic accessibility of such compounds (Ghodke et al., 2021).
Molecular Structure Analysis
Molecular structure determinations, including X-ray crystallography, have been pivotal in understanding the geometry and electron distribution in related compounds. For instance, N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been studied for their solid-state properties, revealing significant insights into their molecular geometry and potential applications in material science (Younes et al., 2020).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds are demonstrated through various reactions, such as the Friedel–Crafts acylation, which showcases their susceptibility to electrophilic aromatic substitution. Studies on the acylation reactions of 1,4-dimethylnaphthalene and 1,2,3,4-tetramethylnaphthalene provide insights into the positional reactivities crucial for chemical modifications (Gore & Hoskins, 1971).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and glass-transition temperatures, have been extensively studied for related aromatic polyamides containing naphthalene units. These properties indicate the material's suitability for various applications, from high-performance polymers to potential components in advanced composite materials (Ghodke et al., 2021).
Chemical Properties Analysis
The chemical properties of such compounds, particularly their interaction with anions and cations, have been explored through colorimetric sensing and hydrogen bonding studies. The ability of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives to undergo colorimetric changes in response to fluoride anions showcases their potential in developing sensitive and selective chemical sensors (Younes et al., 2020).
特性
IUPAC Name |
2,4-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO/c1-13-10-11-16(14(2)12-13)19(21)20-18-9-5-7-15-6-3-4-8-17(15)18/h5,7,9-12H,3-4,6,8H2,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNPFEIAKGKSVQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC=CC3=C2CCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-N-(5,6,7,8-tetrahydronaphthalen-1-yl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-isopropyl-N'-(3-methoxyphenyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5800124.png)
![5-(4-chlorophenyl)-4-{[(3-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5800129.png)
![5-{[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5800131.png)

![4-ethoxy-N-[4-(propionylamino)phenyl]benzamide](/img/structure/B5800149.png)
![1-{2-[(4,6-dimethyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5800160.png)

![N-{[(4-bromophenyl)amino]carbonyl}benzamide](/img/structure/B5800174.png)
![4-methyl-3-[(4-nitrobenzyl)thio]-5-phenyl-4H-1,2,4-triazole](/img/structure/B5800176.png)
![4-({[(1,3-benzodioxol-5-ylamino)carbonothioyl]amino}methyl)benzoic acid](/img/structure/B5800183.png)
![2-(4-chlorophenoxy)-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5800191.png)
![9-chloro-5-phenyl-1,3-dihydro-2H-[1]benzofuro[3,2-e][1,4]diazepin-2-one](/img/structure/B5800202.png)

![3-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5800211.png)